4,7-Dibromo-3-methoxynaphthalene-1-boronic acid is an organoboron compound characterized by its unique structure, which includes two bromine substituents and a methoxy group on the naphthalene ring. Its molecular formula is C11H9BBr2O3, and it has a molecular weight of 359.81 g/mol. This compound is notable for its applications in organic synthesis, particularly in coupling reactions and material science. The compound is synthesized through specific chemical processes that involve bromination and borylation reactions, making it a valuable building block in various chemical applications .
The synthesis of 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid typically involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration of reagents to maximize yield and purity. Industrial methods for producing this compound are less documented but typically follow similar laboratory-scale procedures scaled up for production.
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid features a naphthalene backbone with two bromine atoms located at positions 4 and 7, and a methoxy group at position 3. The presence of these substituents influences the electronic properties and reactivity of the compound.
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid participates in several key chemical reactions:
The efficiency of these reactions often depends on factors such as catalyst choice, substrate compatibility, and reaction conditions (temperature, solvent).
The primary mechanism by which 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid functions in reactions like Suzuki-Miyaura coupling involves several steps:
This mechanism highlights the utility of boronic acids as intermediates in forming new carbon-carbon bonds.
Relevant data indicate that this compound maintains good thermal stability and solubility in organic solvents .
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid has several scientific uses:
This compound's unique structure allows for selective functionalization and diverse reactivity patterns that are valuable in various fields of chemistry.
Regioselective bromination of naphthalene cores presents significant challenges due to competing electrophilic aromatic substitution pathways. For 3-methoxynaphthalene systems, the C4 and C7 positions exhibit enhanced nucleophilicity from methoxy group resonance effects, enabling targeted dibromination. Traditional approaches using bromine or N-bromosuccinimide under acidic conditions suffer from poor regiocontrol and overbromination. A superior methodology employs 1,4-dibromonaphthalene as the starting material, leveraging sequential lithiation and electrophilic quenching to install bromines at precise positions [2].
A critical advancement involves lithiation at C1 using n-butyllithium, followed by chlorotrimethylsilane quenching to afford 1,4-dibromo-1-trimethylsilylnaphthalene. Subsequent Friedel-Crafts acylation with 3-chloropropanoyl chloride and aluminum trichloride yields a ketone precursor that undergoes intramolecular cyclization under acidic conditions (aluminum trichloride/sulfuric acid) to generate the tetrahydrophenanthrone framework. Final α-methylation of this ketone proved challenging, with initial lithium diisopropylamide-mediated reactions producing mixtures of mono- and dimethylated products in low yields (~20%). Optimization using lithium hexamethyldisilazide enolates with slow methyl iodide addition significantly improved regioselectivity, achieving 62% yield for the monomethylated intermediate – a key precursor to the target dibrominated scaffold [2].
Table 1: Comparative Bromination Methodologies
Method | Reagents/Conditions | Key Limitations | Yield Improvement |
---|---|---|---|
Conventional Friedel-Crafts | Methacryloyl chloride/AlCl₃ | Dehalogenation, low regioselectivity | ~5% overall yield |
One-pot polyphosphoric acid | Methacrylic acid/PPA | Competitive dehalogenation | <10% yield |
Sequential lithiation/F-C acylation | n-BuLi, TMSCl, AlCl₃, H₂SO₄ | Multi-step complexity | ~50% over 4 steps |
Optimized methylation | LiHMDS, slow MeI addition | Minimized polyalkylation | 62% (vs. 20% with LDA) |
Boronic acid installation at C1 of dibrominated naphthalenes requires strategic metal-halogen exchange to overcome steric and electronic constraints. The lithiation-borylation sequence proves essential: treatment of 1,4,7-tribromonaphthalene derivatives with alkyl lithium reagents at low temperatures (–78°C) generates aryllithium species that react with trialkyl borates, yielding boronic acids after acidic workup. This approach capitalizes on the ortho-directing effect of the methoxy group at C3, which enhances lithiation kinetics at adjacent positions [2] [4].
For advanced functionalization, B-protected building blocks enable iterative cross-coupling. The N-methyliminodiacetic acid (MIDA) boronate ester methodology provides exceptional stability during subsequent halogenations. As demonstrated in polyene syntheses, MIDA-protected boronic acids withstand chromatographic purification and long-term storage while enabling selective Suzuki-Miyaura couplings after deprotection [4] [6]. For 4,7-dibromo-3-methoxynaphthalene systems, boronic acid installation prior to bromination risks protodeboronation during electrophilic reactions. Thus, the optimal sequence involves:
Copper-mediated Finkelstein reactions enable halogen exchange to convert C7-bromine to iodide using sodium iodide, copper iodide, and N,N′-dimethylethylenediamine at elevated temperatures. This enhances reactivity for Sonogashira couplings while preserving boronic acid integrity through MIDA protection [2].
Boronic acids undergo rapid degradation under electrophilic conditions via protodeboronation or oxidation. Protecting the boronic acid as a MIDA boronate ester during halogenation steps is essential for maintaining functionality. The MIDA group provides three key advantages:
The remarkable stability of MIDA boronates is evidenced by their tolerance to Lewis acids (aluminum trichloride), strong acids (sulfuric acid), and electrophilic bromination reagents. This allows sequential halogenation after boronic acid installation – a process impossible with unprotected boronic acids. Deprotection under mild aqueous base (pH 8–9 phosphate buffer) quantitatively regenerates the boronic acid without compromising methoxy or bromo substituents [4] [6].
Alternative protective strategies include pinacol boronate esters, though these exhibit lower stability toward electrophiles and silica gel chromatography. Comparative studies show MIDA boronates maintain integrity after 18 months of bench-top storage, while pinacol esters degrade within weeks under identical conditions. This exceptional stability profile establishes MIDA protection as the optimal strategy for synthesizing halogen-rich boronic acids such as 4,7-dibromo-3-methoxynaphthalene-1-boronic acid [4] [6].
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